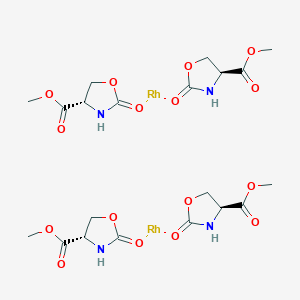
4-Fluoro-2-imidazol-1-yl-benzonitrile
Overview
Description
4-Fluoro-2-imidazol-1-yl-benzonitrile (FIIN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FIIN is a heterocyclic compound with a molecular formula of C9H6FN3, and a molecular weight of 181.16 g/mol. The compound is a white to off-white powder that is sparingly soluble in water and soluble in organic solvents.
Scientific Research Applications
4-Fluoro-2-imidazol-1-yl-benzonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to be a potent inhibitor of several kinases, including FLT3, TRK, and ALK. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Mechanism Of Action
The mechanism of action of 4-Fluoro-2-imidazol-1-yl-benzonitrile involves binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream targets. This leads to inhibition of cell growth and proliferation, and ultimately cell death. The specificity of 4-Fluoro-2-imidazol-1-yl-benzonitrile for certain kinases makes it a promising candidate for targeted therapy.
Biochemical And Physiological Effects
4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to have significant effects on cellular processes, including cell cycle progression, apoptosis, and autophagy. Inhibition of FLT3 by 4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to induce apoptosis in FLT3-dependent leukemia cells. Additionally, 4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to inhibit tumor growth in xenograft models of lung cancer and neuroblastoma.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Fluoro-2-imidazol-1-yl-benzonitrile in lab experiments is its specificity for certain kinases. This allows for targeted inhibition of specific cellular processes, which can be useful in studying the role of these processes in disease. However, the potency of 4-Fluoro-2-imidazol-1-yl-benzonitrile can also be a limitation, as high concentrations of the compound may lead to off-target effects.
Future Directions
There are several future directions for research involving 4-Fluoro-2-imidazol-1-yl-benzonitrile. One area of interest is the development of 4-Fluoro-2-imidazol-1-yl-benzonitrile analogs with improved potency and selectivity. Additionally, the use of 4-Fluoro-2-imidazol-1-yl-benzonitrile in combination with other targeted therapies may have synergistic effects in the treatment of cancer. Finally, the role of 4-Fluoro-2-imidazol-1-yl-benzonitrile in other cellular processes, such as DNA damage response and immune system regulation, warrants further investigation.
Conclusion:
In conclusion, 4-Fluoro-2-imidazol-1-yl-benzonitrile is a promising compound with potential applications in medicinal chemistry. The compound's specificity for certain kinases makes it a promising candidate for targeted therapy, and its effects on cellular processes have been extensively studied. Further research is needed to fully understand the potential of 4-Fluoro-2-imidazol-1-yl-benzonitrile in the treatment of cancer and other diseases.
properties
CAS RN |
190198-07-3 |
|---|---|
Product Name |
4-Fluoro-2-imidazol-1-yl-benzonitrile |
Molecular Formula |
C10H6FN3 |
Molecular Weight |
187.17 g/mol |
IUPAC Name |
4-fluoro-2-imidazol-1-ylbenzonitrile |
InChI |
InChI=1S/C10H6FN3/c11-9-2-1-8(6-12)10(5-9)14-4-3-13-7-14/h1-5,7H |
InChI Key |
KIAGKWXZHXQVND-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)N2C=CN=C2)C#N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CN=C2)C#N |
synonyms |
4-FLUORO-2-IMIDAZOL-1-YL-BENZONITRILE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)



![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)



